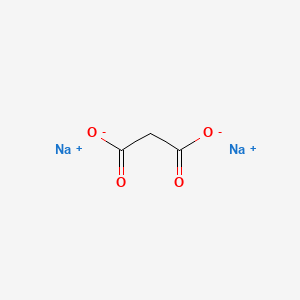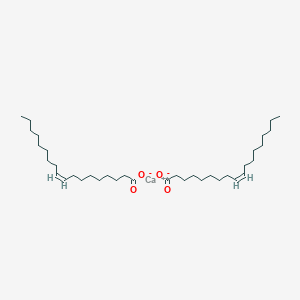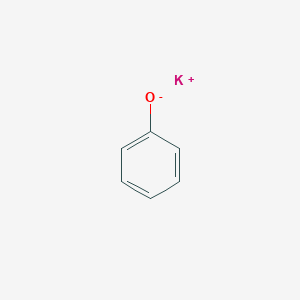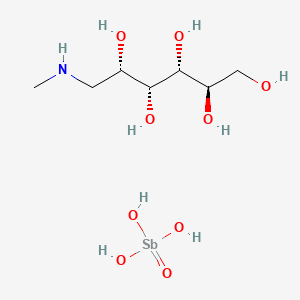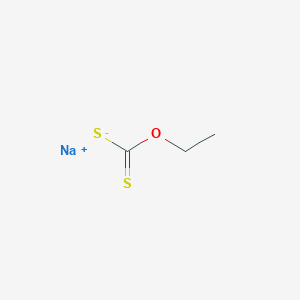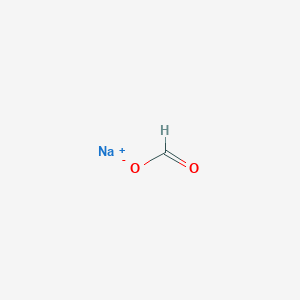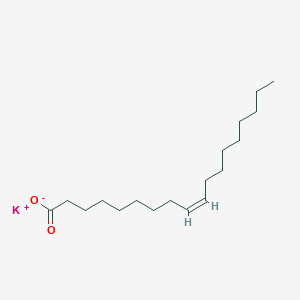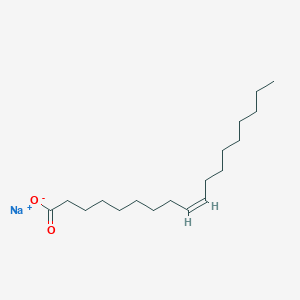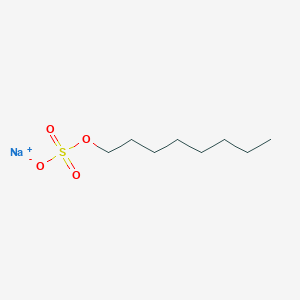
sodium;octyl sulfate
Übersicht
Beschreibung
Sodium octyl sulfate is an anionic detergent and ion-pairing reagent widely used in various scientific and industrial applications. It is known for its ability to separate and resolve positively charged analytes in high-performance liquid chromatography (HPLC) and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the sulfation of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction is usually carried out in a continuous reactor, such as a falling film reactor .
Industrial Production Methods: In industrial settings, the production of sodium octyl sulfate involves the same basic steps but on a larger scale. The continuous reactor method ensures efficient and consistent production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium octyl sulfate can react with various nucleophiles, such as amines and alcohols, under mild conditions.
Hydrolysis Reactions: In the presence of strong acids or bases, sodium octyl sulfate can hydrolyze to form octyl alcohol and sulfuric acid.
Major Products Formed:
Substitution Reactions: The major products are typically the substituted derivatives of octyl sulfate.
Hydrolysis Reactions: The primary products are octyl alcohol and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Sodium octyl sulfate has a wide range of applications in scientific research:
Wirkmechanismus
Sodium octyl sulfate exerts its effects primarily through its surfactant properties. As an anionic detergent, it reduces surface tension and facilitates the separation of molecules in various analytical techniques. In biological systems, it can disrupt cell membranes and solubilize proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
- Sodium dodecyl sulfate
- Sodium decyl sulfate
- Sodium tetradecyl sulfate
- Sodium ethyl sulfate
Comparison: Sodium octyl sulfate is unique due to its specific chain length, which provides distinct properties compared to other similar compounds. For example, sodium dodecyl sulfate has a longer carbon chain, making it more hydrophobic and effective in different applications. Sodium octyl sulfate, with its shorter chain, is more suitable for applications requiring less hydrophobicity .
Eigenschaften
IUPAC Name |
sodium;octyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRKJMRGXGWHBM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




